alpha,beta-Thujone

描述

Historical Trajectory of Scientific Inquiry into Thujone

The scientific investigation of thujone is intrinsically linked to the rise in popularity of absinthe in the mid-19th century. wikipedia.org Initial research was driven by concerns over the beverage's purported adverse health effects, which were believed to be distinct from those of alcohol alone.

The earliest systematic studies on the effects of thujone can be traced back to the work of French psychiatrist Valentin Magnan. In the 1860s and 1870s, Magnan conducted experiments on animals using pure wormwood oil, which is rich in thujone. wikipedia.orgwormwoodsociety.org He observed that exposure to wormwood oil induced seizures in animals, effects that were not seen with alcohol alone. wikipedia.orgwormwoodsociety.org In one notable experiment, a dog administered wormwood oil experienced a violent epileptic attack and subsequently died, leading Magnan to conclude that a component within wormwood was responsible for these distinct neurological effects. wormwoodsociety.org These early animal studies led to the isolation of thujone as the causative agent for the observed convulsions. wikipedia.org Magnan's research, which also included observational studies of 250 alcohol abusers, noted that those who consumed absinthe were more prone to seizures and hallucinations. wikipedia.org This led to the formulation of the hypothesis that thujone was a potent neurotoxin responsible for a syndrome termed "absinthism." wikipedia.orgsciencehistory.org

Following the initial descriptive and often anecdotal studies, research on thujone entered a period of relative dormancy, particularly after the widespread bans on absinthe in the early 20th century. wikipedia.orgwormwoodsociety.org A resurgence of interest occurred in the 1970s, sparked by a publication in the journal Nature that compared the molecular shape of thujone to that of tetrahydrocannabinol (THC), the primary psychoactive compound in cannabis. wikipedia.orgchemeurope.com This led to the hypothesis that thujone might act on cannabinoid receptors, a theory that has since been disproven. wikipedia.orgsciencehistory.org

The latter half of the 20th century and the early 21st century have seen significant advancements in analytical techniques that have revolutionized thujone research. The development of gas chromatography-mass spectrometry (GC-MS) and gas chromatography with flame-ionization detection (GC-FID) has allowed for the precise quantification of thujone isomers in various products. ni.ac.rsbiolifejournals.com These methods have been crucial in re-evaluating the thujone content of historical absinthe samples, revealing that the concentrations were much lower than previously estimated. wikipedia.org More recently, quantitative ¹H NMR spectroscopy has been developed as a rapid method for determining the content of both α- and β-thujone in essential oils without the need for pure standards. ni.ac.rs These methodological advances have shifted the research paradigm from broad toxicological observations to a more nuanced understanding of thujone's pharmacology and stereochemistry.

Early Investigations and Hypothesis Formulation in Experimental Models

Isomeric Forms and Stereochemical Considerations in Research

Thujone is a bicyclic monoterpene ketone that exists in different isomeric forms, a factor that is critical to understanding its biological activity. nih.gov The stereochemistry of the thujone molecule significantly influences its properties and interactions within biological systems.

Thujone naturally occurs predominantly as two diastereomers: (−)-α-thujone and (+)-β-thujone. wikipedia.orgnih.gov These isomers differ in the stereochemistry at the C-4 position of their molecular structure. nih.gov The ratio of α- to β-thujone can vary significantly depending on the plant source. nih.govscielo.org.bo For instance, in sage infusions, α-thujone is the predominant isomer, while in wormwood, β-thujone dominates. researchgate.net

Research has consistently shown that the two main diastereomers exhibit different biological activities. α-Thujone is generally considered to be the more toxic of the two isomers. pnas.orgbiolifejournals.com Studies have indicated that α-thujone is a more potent modulator of the γ-aminobutyric acid (GABA) type A receptor, a key site of action for its neurotoxic effects. pnas.orgacs.orgresearchgate.net The differential activity of the diastereomers underscores the importance of accurately identifying and quantifying each form in research studies.

For a long time, it was believed that only (−)-α-thujone and (+)-β-thujone occurred naturally. wikipedia.org However, thujone has four possible stereoisomers due to its bicyclo[3.1.0]hexanone core structure. nsf.gov In 2016, a significant discovery was made when researchers identified the presence of the other two enantiomers, (+)-α-thujone and (−)-β-thujone, in nature for the first time. wikipedia.orgnsf.govnih.gov These previously unobserved stereoisomers were detected in the essential oil of sage (Salvia officinalis) and in dietary supplements derived from it. nsf.govnih.govresearchgate.net

This discovery was made possible through the development of a chiral resolution protocol using headspace solid-phase microextraction-gas chromatography-mass spectrometry (HS-SPME-GC-MS). nsf.govnih.govresearchgate.net To confirm their findings, the researchers also developed a three-step synthesis of racemic thujone to serve as a reference standard for the four stereoisomers. nsf.govnih.gov This recent finding has opened new avenues for research into the biosynthesis and potential biological activities of these newly identified natural enantiomers. rsc.org

Data Tables

Table 1: Key Milestones in Thujone Research

| Year/Period | Milestone | Key Findings/Significance |

| Mid-19th Century | First isolation of thujone from wormwood oil. wormwoodsociety.org | Identification of the compound associated with absinthe. |

| 1864-1872 | Magnan's experiments with wormwood oil on animals. wormwoodsociety.org | Established a link between a component in wormwood and seizures, distinct from alcohol's effects. wikipedia.org |

| 1970s | Comparison of thujone's molecular shape to THC. wikipedia.orgchemeurope.com | Spurred renewed interest and a new (later disproven) hypothesis about its mechanism of action. wikipedia.org |

| Late 20th/Early 21st Century | Development of advanced analytical methods (GC-MS, GC-FID, qNMR). ni.ac.rsbiolifejournals.com | Allowed for accurate quantification of thujone isomers and re-evaluation of historical absinthe content. wikipedia.org |

| 2016 | Discovery of (+)-α-thujone and (−)-β-thujone in nature. wikipedia.orgnsf.govnih.gov | Expanded the understanding of thujone's natural occurrence and stereochemistry. wikipedia.org |

Table 2: Properties of Thujone Isomers

| Isomer | Natural Occurrence | Relative Toxicity | Primary Mechanism of Action |

| (−)-α-Thujone | Predominant in some plants like sage. researchgate.net | Generally considered more toxic than the β-isomer. pnas.orgbiolifejournals.com | Potent antagonist of the GABAA receptor. pnas.orgacs.org |

| (+)-β-Thujone | Predominant in some plants like wormwood. researchgate.net | Generally considered less toxic than the α-isomer. pnas.org | Also a GABAA receptor antagonist, but less potent than the α-isomer. researchgate.net |

| (+)-α-Thujone | Discovered in sage (Salvia officinalis) in 2016. wikipedia.orgnsf.gov | Biological activity is an area of ongoing research. | Biological activity is an area of ongoing research. |

| (−)-β-Thujone | Discovered in sage (Salvia officinalis) in 2016. wikipedia.orgnsf.gov | Biological activity is an area of ongoing research. | Biological activity is an area of ongoing research. |

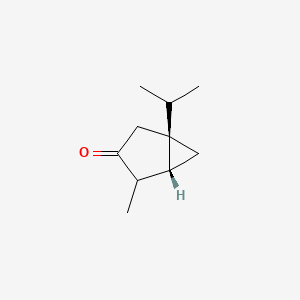

Structure

3D Structure

属性

IUPAC Name |

(1S,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3/t7?,8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMNOWBWPHYOEA-VWHDNNRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC2(CC1=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H]2C[C@]2(CC1=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040774 | |

| Record name | alpha,beta-Thujone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

203 °C | |

| Record name | alpha, beta-Thujone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Practically insoluble in water, Soluble in alcohol and many organic solvents | |

| Record name | alpha, beta-Thujone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Specific gravity: 0.915-0.919 at 20 °C/20 °C | |

| Record name | alpha, beta-Thujone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless or almost colorless liquid | |

CAS No. |

76231-76-0 | |

| Record name | alpha, beta-Thujone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076231760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha,beta-Thujone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha ,beta -Thujone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | alpha, beta-Thujone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Elucidation of Natural Occurrence and Chemodiversity in Plant Systems

Thujone is a volatile monoterpene ketone produced by numerous plants and is often a component of their essential oils. researchgate.netontosight.ai Its presence is particularly notable in certain plant families, such as Asteraceae and Cupressaceae. researchgate.netbiolifejournals.com

Botanical Sources and Geographic Distribution of Thujone-Producing Species

Thujone is found in a diverse range of plants across various geographical locations. Notable thujone-containing species include members of the Artemisia genus, conifers, and other aromatic plants.

The Artemisia genus, part of the Asteraceae family, is a significant source of thujone. researchgate.netbiolifejournals.com Wormwood (Artemisia absinthium), native to temperate regions of Eurasia and Northern Africa, is perhaps the most well-known thujone-containing plant. wikipedia.orgfoodandnutritionjournal.orgbotanical-online.com The essential oil of A. absinthium can have a widely variable thujone content, with reports showing it can range from 0% to 71%. researchgate.net Other Artemisia species that contain thujone include:

Artemisia herba-alba : In Tunisian populations of this species, α-thujone was found to be a major component of the essential oil, with concentrations of 45.5% in the leaves and 27.5% in the leaves and stems combined. japsonline.com

Artemisia petrosa subsp. eriantha : This plant, found in the Apennines, has essential oils with high concentrations of total thujones, ranging from 43.32% to 87.25%, with α-thujone being the predominant isomer. sci-hub.st

Artemisia vulgaris (Mugwort) *: The thujone content in mugwort can vary significantly based on geographic location, with reports of 40% in France, 13.5% in Serbia, and 56% in the Nilgiri Hills of India. scirp.org

Distribution in Conifers and Other Aromatic Plants

Thujone is not limited to the Artemisia genus. It is also found in various conifers and other aromatic plants. researchgate.netfoodandnutritionjournal.org The name "thujone" itself is derived from Thuja, the genus for arborvitae or cedar trees. wikipedia.orgbotanical-online.com

Thuja occidentalis (White Cedar) *: This coniferous tree is a characteristic source of thujone, which is a dominant compound in its essential oil. researchgate.netresearchgate.net One study identified thujone as a main component at 16.58%. tandfonline.com

Other Conifers : Thujone has been detected in the Cupressaceae family, which includes junipers and cypresses, but is absent in the Pinaceae family. frontiersin.org

Salvia officinalis (Common Sage) *: A member of the Lamiaceae family, sage is another significant source of thujone. wikipedia.orgfoodandnutritionjournal.org The essential oil of sage can contain over 20% of both alpha and beta-thujone (B1670768). wikipedia.org

Tanacetum vulgare (Tansy) *: This perennial herbaceous plant from the Asteraceae family also produces thujone. researchgate.netfoodandnutritionjournal.org

Other Aromatic Plants : Thujone is also present in oregano, clary sage, some junipers, cypress, and various species of Mentha (mint). biolifejournals.comwikipedia.org

Variability in Isomeric Ratios and Chemotype Research

Intra-species and Inter-species Variation in α- and β-Thujone Content

The content and isomeric ratio of thujone are highly variable. researchgate.net Generally, one isomer tends to be dominant, and this can be a characteristic of the species. For instance, sage and white cedar often have higher levels of α-thujone, while tansy and wormwood typically contain more β-thujone. researchgate.net

A study on Salvia officinalis from New Zealand identified three groups with high (39–44%), medium (22–28%), and low (9%) total thujone content, as well as three chemotypes with different α/β ratios (10:1, 1.5:1, and 1:10). researchgate.net In Dalmatian sage from Croatia, three chemotypes were also found with α-thujone ranging from 15.2% to 33.9% and β-thujone from 3.9% to 37.8%. researchgate.net

In Artemisia absinthium, the ratio of α- to β-thujone can differ significantly. For example, wild Iranian plants showed α- and β-thujone levels of 18.6% and 23.8%, respectively, while in Serbian populations, β-thujone was the major component (up to 63.4%) with very low levels of α-thujone (0.4%). researchgate.net

Environmental and Genetic Influences on Thujone Production

Both genetic and environmental factors play a crucial role in the production and accumulation of thujone. researchgate.netsmolecule.com

Genetic Influences: The existence of distinct chemotypes within a species points to a strong genetic basis for thujone production. openagrar.deresearchgate.net For example, in Artemisia absinthium, some accessions have high thujone content (50-89%), while others have little to no thujone. openagrar.de Similarly, in Tanacetum vulgare, populations can be either camphor- or thujone-dominant chemotypes. smolecule.com These differences are heritable and can be identified through molecular markers. openagrar.deresearchgate.net

Environmental Influences: Environmental conditions significantly impact the production of secondary metabolites like thujone. nih.gov Factors such as:

Climate and Geographic Location: The thujone content and isomeric ratio can vary greatly depending on the region where the plant is grown. researchgate.netnsf.gov

Harvesting Time and Plant Development: The concentration of thujone can change depending on the developmental stage of the plant. researchgate.netopenagrar.de In Salvia officinalis, α-thujone levels in leaf oils decrease significantly during plant development. openagrar.de In Artemisia absinthium, the ratio of thujone isomers can differ between leaves and flowers. openagrar.de

Light and Temperature: Light intensity and temperature can affect the synthesis of essential oil compounds. mdpi.comfrontiersin.org For instance, in sage, higher light intensity at noon may lead to a greater accumulation of trans-thujone. mdpi.com Under hot and arid conditions, sage has been observed to accumulate more thujone. nih.gov

Soil Conditions: Soil salinity can alter the chemical composition of essential oils. In Salvia officinalis, moderate salt stress induced an increase in 1,8-cineole and α-thujone. nih.gov

Ecological Roles and Biological Significance in Plants

The production of thujone in plants is believed to serve important ecological functions. researchgate.net As a volatile monoterpene, it can act as a defense mechanism against herbivores and pathogens. smolecule.comresearchgate.net The neurotoxic properties of thujone can deter feeding by animals like elk and deer. smolecule.com Additionally, thujone and its derivatives have been shown to have insecticidal and deterrent effects on insects such as the peach potato aphid. biolifejournals.comnih.gov The distribution and concentration of thujone within different plant organs (leaves vs. flowers) may reflect its specific ecological roles, such as defense of reproductive parts or attraction of pollinators. researchgate.netopenagrar.deresearchgate.net

Biosynthetic Pathways and Enzymology Research

Primary Precursors and Early Stage Bioconversion in Monoterpene Synthesis.wikipedia.orgresearchgate.net

The foundation for thujone synthesis is laid in the early stages of monoterpene production, involving key precursor molecules and established metabolic pathways.

The biosynthesis of thujone, like other monoterpenes, initiates with the formation of geranyl diphosphate (B83284) (GPP). wikipedia.org GPP is an intermediate in the broader isoprenoid biosynthesis pathway and serves as the direct precursor for a vast array of terpenes. wikipedia.org It is formed from the condensation of dimethylallyl pyrophosphate (DMAPP) and isopentenyl diphosphate (IPP), a reaction catalyzed by the enzyme geranyl diphosphate synthase. wikipedia.orgresearchgate.net The generation of the thujone skeleton from GPP is mediated by the enzyme sabinene (B1680474) synthase, which utilizes GPP as its substrate. wikipedia.org

Quantitative 13C NMR spectroscopic analysis has demonstrated that the five-carbon isoprene (B109036) units, IPP and DMAPP, used to form thujone in plants are derived from the methylerythritol phosphate (B84403) (MEP) pathway. wikipedia.org The MEP pathway, which occurs in the plastids of plant cells, synthesizes these essential precursors for monoterpenes. rsc.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. mdpi.com While plants possess both the MEP and the cytosolic mevalonate (B85504) (MVA) pathways for isoprenoid precursor synthesis, the MEP pathway is primarily responsible for producing the building blocks for monoterpenes like thujone. rsc.orgresearchgate.net

Involvement of Geranyl Diphosphate (GPP) and Related Isoprenoid Pathways

Stereospecific Enzymatic Transformations Leading to Thujone.wikipedia.orgresearchgate.netresearchgate.net

Following the formation of the initial monoterpene precursor, a series of highly specific enzymatic reactions guides the pathway toward the final thujone isomers.

The first committed step in the biosynthesis of the thujane (B1196268) skeleton is the cyclization of GPP to (+)-sabinene, a reaction catalyzed by the enzyme (+)-sabinene synthase. oup.comnih.gov This enzyme has been identified and functionally characterized in several thujone-producing plants, including Western redcedar (Thuja plicata) and common sage (Salvia officinalis). researchgate.netoup.com Sabinene synthase mediates a complex rearrangement of GPP, leading to the formation of the characteristic bicyclic structure of sabinene. wikipedia.org A negative correlation observed between the levels of sabinene and α- and β-thujone in T. plicata populations further supports the role of sabinene as the direct precursor in the thujone biosynthetic pathway. nih.gov

From (+)-sabinene, the pathway proceeds through a two-step oxidation process. First, (+)-sabinene is hydroxylated to form (+)-sabinol. This reaction is catalyzed by a cytochrome P450 monooxygenase. wikipedia.orgnih.gov Research has shown stereospecificity in this step depending on the plant species. For instance, in Western redcedar, a gymnosperm, the hydroxylation leads exclusively to the formation of (+)-trans-sabinol, a reaction catalyzed by the P450 enzyme CYP750B1. oup.comnih.gov In contrast, in the angiosperm common sage, the intermediate is (+)-cis-sabinol. wikipedia.orgoup.com

Following hydroxylation, the resulting (+)-sabinol is oxidized to (+)-sabinone by a dehydrogenase enzyme. wikipedia.orgsmolecule.com This dehydrogenation is a critical step in forming the ketone group characteristic of thujone. pnas.org The enzymes responsible for this conversion belong to the short-chain alcohol dehydrogenase superfamily. oup.com

The final step in the biosynthesis is the reduction of the double bond in (+)-sabinone to yield the two diastereomers, α-thujone and β-thujone. wikipedia.orgsmolecule.com This conversion is mediated by a reductase enzyme. wikipedia.orgoup.com The stereoselective reduction of (+)-sabinone determines the final ratio of α- and β-thujone produced in the plant. nih.govoup.com

Hydroxylation and Dehydrogenation Steps via Cytochrome P450 Enzymes and Dehydrogenases

Species-Specific Variations in Biosynthetic Intermediates and Enzymes

The biosynthesis of α,β-thujone, while following a generally conserved pathway from geranyl diphosphate (GPP), exhibits notable species-specific variations, particularly in the stereochemistry of its intermediates and the enzymes involved. These differences are prominent when comparing gymnosperms and angiosperms that produce thujone.

Comparative Analysis of Thujone Biosynthesis in Gymnosperms vs. Angiosperms

The biosynthesis of thujone commences with the formation of GPP from dimethylallyl pyrophosphate (DMAPP) and isopentenyl diphosphate (IPP). oup.com The enzyme (+)-sabinene synthase then catalyzes the conversion of GPP to (+)-sabinene, the immediate precursor to the thujane skeleton. oup.comresearchgate.net From (+)-sabinene, the pathway diverges in a stereospecific manner between different plant lineages.

In the gymnosperm Western Redcedar (Thuja plicata), the hydroxylation of (+)-sabinene is catalyzed by a cytochrome P450 enzyme to produce (+)-trans-sabinol. peerj.com Conversely, in the angiosperm common sage (Salvia officinalis), the pathway proceeds through the formation of the stereoisomer (+)-cis-sabinol. oup.compeerj.com This stereochemical difference in the sabinol intermediate is a key distinction in the thujone biosynthetic pathway between these two major plant groups. peerj.com Following hydroxylation, a dehydrogenase enzyme oxidizes the sabinol intermediate to (+)-sabinone, which is then reduced by a reductase to yield the final products, α-thujone and β-thujone. oup.com

| Feature | Gymnosperm (Thuja plicata) | Angiosperm (Salvia officinalis) |

| Precursor | Geranyl Diphosphate (GPP) | Geranyl Diphosphate (GPP) |

| Key Intermediate | (+)-Sabinene | (+)-Sabinene |

| Sabinol Stereoisomer | (+)-trans-Sabinol peerj.com | (+)-cis-Sabinol oup.compeerj.com |

| Final Products | α-Thujone, β-Thujone | α-Thujone, β-Thujone |

Gene Discovery and Functional Characterization of Novel Biosynthetic Enzymes

Research in Thuja plicata has been instrumental in identifying and characterizing the genes and enzymes responsible for thujone biosynthesis. Through transcriptome analysis and functional assays, a (+)-sabinene synthase gene has been discovered and its protein product confirmed to produce sabinene. researchgate.netnih.gov

Furthermore, detailed studies have led to the identification of the cytochrome P450 monooxygenases that catalyze the stereospecific hydroxylation of (+)-sabinene. In Western Redcedar, two P450 enzymes, CYP750B1 and CYP76AA25, have been functionally characterized as (+)-sabinene-3-hydroxylases, which produce trans-sabinol. nih.gov The functional characterization of CYP750B1 represents a significant finding, as it is the first member of the gymnosperm-specific CYP750 family to be functionally identified in monoterpene biosynthesis. mdpi.com

Subsequent steps in the pathway involve a dehydrogenase and a reductase. Candidates for the genes encoding these enzymes have been identified in T. plicata through tag profiling, drawing parallels to the menthone biosynthesis pathway in Mentha species, which also involves a monoterpene synthase, a cytochrome P450, a dehydrogenase, and a reductase. nih.gov

| Enzyme | Gene/Family | Function | Organism |

| (+)-Sabinene synthase | Terpene Synthase (TPS) family | GPP → (+)-Sabinene | Thuja plicata, Salvia officinalis |

| (+)-Sabinene-3-hydroxylase | CYP750B1, CYP76AA25 | (+)-Sabinene → (+)-trans-Sabinol | Thuja plicata nih.gov |

| Dehydrogenase | Short-chain alcohol dehydrogenase superfamily (candidate) | (+)-Sabinol → (+)-Sabinone | Thuja plicata nih.gov |

| Reductase | (Candidate identified) | (+)-Sabinone → α/β-Thujone | Thuja plicata oup.com |

Transcriptomic and Genomic Approaches to Pathway Regulation

The regulation of α,β-thujone biosynthesis is a complex process governed by a network of genes and regulatory elements. Transcriptomic and genomic studies have provided significant insights into the control mechanisms of this pathway.

Comparative transcriptome analysis of plant varieties with high and low thujone content has proven to be a powerful tool for identifying candidate genes involved in both the synthesis and regulation of thujone. researchgate.net For instance, studies on Artemisia argyi have identified numerous genes related to thujone content, including those in the upstream mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, as well as genes for terpene synthases, cytochrome P450s, dehydrogenases, and reductases. researchgate.net Similarly, in Thuja plicata, the comparison of a wild-type with a glandless variant that produces low levels of terpenoids led to the identification of over 600 genes with differential expression, providing a rich resource for candidate gene discovery. nih.gov

The regulation of the thujone biosynthetic pathway is largely controlled at the transcriptional level by various transcription factor (TF) families. These TFs can activate or inhibit the expression of the structural genes encoding the biosynthetic enzymes. Several TF families, including AP2/ERF, bHLH, MYB, WRKY, and bZIP, have been implicated in the regulation of terpenoid biosynthesis in various medicinal plants. researchgate.netnih.gov In Thuja plicata, two putative MYB transcription factor genes were found to be highly expressed in foliage with glands compared to glandless foliage, suggesting a role in regulating gland-related processes or monoterpene biosynthesis. oup.com

Phytohormones also play a crucial role in modulating the expression of genes in the thujone pathway. For example, in common sage, the application of gibberellic acid (GA₃) was shown to increase the gene expression of monoterpene synthases, including (+)-sabinene synthase, which is the first committed step in thujone biosynthesis. researchgate.net This indicates that hormonal signaling pathways can directly influence the production of thujone by regulating the transcription of key biosynthetic genes.

| Regulatory Element | Example/Family | Role in Thujone/Terpenoid Biosynthesis |

| Transcription Factors | MYB, WRKY, bHLH, AP2/ERF | Positive or negative regulation of biosynthetic gene expression. oup.comresearchgate.net |

| Phytohormones | Gibberellic Acid (GA₃) | Upregulates the expression of monoterpene synthase genes in Salvia officinalis. researchgate.net |

| Genomic Approach | Comparative Transcriptomics | Identification of candidate genes by comparing high vs. low thujone-producing plants. researchgate.net |

Metabolic Transformations and Biotransformation Research in Non Human Systems

Oxidative Metabolism via Cytochrome P450 System (In Vitro and Animal Models)

The initial and most critical phase of α,β-thujone metabolism is oxidation, a process mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.govpnas.orgnih.gov Studies using liver microsomes from various species, including mice and rats, have demonstrated that α-thujone is rapidly metabolized in the presence of NADPH. nih.govpnas.org This NADPH-dependency is a hallmark of CYP-mediated reactions. pnas.org The oxidative process introduces hydroxyl groups or creates double bonds, transforming the lipophilic thujone molecule into more water-soluble forms, which facilitates subsequent elimination. europa.euresearchgate.net

Hydroxylation is a primary metabolic route for α-thujone. researchgate.neteuropa.eu Research has identified several hydroxylated metabolites, with the position of the hydroxyl group varying based on the species and the specific conditions of the study (in vitro vs. in vivo).

In vitro studies with mouse liver microsomes consistently identify 7-hydroxy-α-thujone as the major metabolic product. nih.govnih.goveuropa.eu This primary metabolite is accompanied by several minor ones, including 4-hydroxy-α-thujone , 4-hydroxy-β-thujone , and other unidentified hydroxythujones. nih.govpnas.org The formation of these metabolites has been confirmed in the brains of mice treated with α-thujone, although the 7-hydroxy metabolite reaches significantly higher concentrations than the parent compound. nih.govpnas.org

In contrast to the in vitro findings in mice, in vivo studies in rats point to 4-hydroxy-thujones as the principal urinary metabolites. nih.goveuropa.eu In mice, 2-hydroxy-α-thujone , primarily in its conjugated form, was surprisingly found to be the main urinary metabolite after α-thujone administration. nih.goveuropa.eu This highlights significant species-dependent differences in the primary site of hydroxylation. nih.goveuropa.eu For instance, 2-hydroxylation has been observed specifically in mice, while it appears as only a minor pathway in human liver microsomes. nih.goveuropa.euresearchgate.net

| Metabolite | Species/Model | Metabolic Profile | Reference |

|---|---|---|---|

| 7-hydroxy-α-thujone | Mouse (in vitro, liver microsomes) | Major metabolite | nih.govnih.goveuropa.eu |

| 4-hydroxy-thujone | Rat (in vivo, urine) | Principal metabolite | nih.goveuropa.eu |

| 2-hydroxy-α-thujone | Mouse (in vivo, urine) | Principal metabolite (as glucuronide) | nih.goveuropa.eu |

| 4-hydroxy-α-thujone | Mouse (in vitro, liver microsomes) | Minor metabolite | nih.gov |

| 4-hydroxy-β-thujone | Mouse (in vitro, liver microsomes) | Minor metabolite | nih.gov |

Besides hydroxylation, the formation of dehydro metabolites through dehydrogenation represents another oxidative pathway. In vitro studies using mouse liver microsomes have identified 7,8-dehydro-α-thujone as a metabolite of α-thujone. nih.govnih.gov Another dehydro metabolite, 4,10-dehydro-thujone , has been detected in the urine of animal models, indicating it is a product of in vivo metabolism. nih.govacs.orgnih.gov The synthesis and identification of these dehydro derivatives have been crucial for confirming their status as bona fide metabolites. acs.orgnih.gov These findings show that two distinct dehydro metabolites are formed: the 7,8-dehydro variant in P450 systems and the 4,10-dehydro variant found in urine. nih.govresearchgate.net

Research to pinpoint the specific CYP isoforms responsible for α-thujone metabolism has utilized human liver microsomes and recombinant human CYP enzymes, providing insights that are often extrapolated to understand non-human systems. These studies have revealed that multiple isoforms are involved, with their relative contributions varying.

The principal enzyme identified in metabolizing α-thujone is CYP2A6 , which is primarily responsible for the major 7- and 4-hydroxylation reactions. europa.euresearchgate.netnih.gov Following CYP2A6, CYP3A4 also plays a significant role in these hydroxylations. europa.euresearchgate.netnih.gov The isoform CYP2B6 contributes to a lesser extent. europa.euresearchgate.netnih.gov Both CYP3A4 and CYP2B6 have also been implicated in the minor 2-hydroxylation pathway. researchgate.netnih.govsmolecule.com Earlier studies had also pointed to CYP2D6 as being an active enzyme, alongside CYP3A4. europa.eu Other isoforms such as CYP1A2, CYP2C9, CYP2C19, and CYP2E1 have been found to be much less active in this metabolic process. europa.eu

| CYP Isoform | Role in α-Thujone Metabolism | Metabolic Reaction | Reference |

|---|---|---|---|

| CYP2A6 | Principal metabolizing enzyme | 7- and 4-hydroxylation | europa.euresearchgate.netnih.gov |

| CYP3A4 | Significant contributor | 7- and 4-hydroxylation, minor 2-hydroxylation | europa.euresearchgate.netnih.gov |

| CYP2B6 | Minor contributor | Minor 2-hydroxylation | europa.euresearchgate.netnih.gov |

| CYP2D6 | Previously identified as active | 7- and 4-hydroxylation | europa.eu |

| CYP1A2, CYP2C9, CYP2C19, CYP2E1 | Less active | Minimal conversion | europa.eu |

Formation of Dehydro Metabolites (e.g., 7,8-dehydro-, 4,10-dehydro-thujone)

Conjugation Pathways and Metabolite Excretion (Non-Human Focus)

Following Phase I oxidative metabolism, the resulting hydroxylated metabolites undergo Phase II conjugation reactions. These processes further increase the water solubility of the metabolites, preparing them for excretion from the body, primarily via urine. researchgate.net

Glucuronidation, the attachment of a glucuronic acid moiety to the hydroxylated metabolites, is a key conjugation pathway for thujone. researchgate.neteuropa.eu In vivo studies in mice and rats have shown that hydroxylated thujone metabolites are excreted in the urine largely as glucuronide conjugates. nih.goveuropa.eu There is a notable site specificity in this process. For instance, in mice, 2-hydroxy-α-thujone is principally found as a glucuronide in urine. nih.goveuropa.eu Research has shown a high degree of glucuronidation for 2-hydroxy- and 4-hydroxy-thujone metabolites in mouse urine. mdpi.com However, the 7-hydroxy metabolite appears to be a minor conjugated urinary product, except in the case of β-thujone metabolism in the mouse. nih.goveuropa.eu This suggests that the position of the hydroxyl group significantly influences the efficiency of the glucuronidation reaction. nih.goveuropa.eu

Glucuronidation of Hydroxylated Metabolites

Species-Specific Differences in Thujone Metabolism and Metabolite Profiles

The biotransformation of α,β-thujone is primarily governed by cytochrome P450 (P450) enzymes, leading to hydroxylated metabolites. researchgate.neteuropa.eunih.gov However, the specific metabolites formed and their relative abundance show significant variation across different species, highlighting species-specific metabolic pathways. researchgate.netnih.gov

Comparative Studies in Mouse, Rat, and Drosophila Models

Research has identified distinct metabolic profiles for α,β-thujone in mice, rats, and the fruit fly, Drosophila melanogaster. researchgate.netnih.gov

In in vitro studies using liver microsomes, 7-hydroxy-α-thujone is the primary metabolite of α-thujone in both mice and rats. researchgate.neteuropa.eu However, in vivo studies reveal a more complex and divergent picture. In mice treated with α-thujone, the principal urinary metabolite is conjugated 2R-hydroxy-α-thujone. researchgate.netnih.gov Conversely, in rats, the major urinary metabolites following administration of α- and β-thujone are conjugated forms of 4-hydroxy-α-thujone. researchgate.neteuropa.eunih.gov

Studies in Drosophila melanogaster show that these insects also metabolize α-thujone. researchgate.netnih.gov When the metabolic process is blocked by P450 inhibitors, the toxicity of thujone is strongly synergized, indicating that, as in mammals, metabolism is a detoxification pathway. researchgate.net

This table summarizes the primary metabolites of α-thujone identified in different species and experimental systems.

| Species/System | Primary Metabolite(s) of α-Thujone | Reference |

|---|---|---|

| Mouse (Liver Microsomes, in vitro) | 7-hydroxy-α-thujone | nih.govresearchgate.net |

| Mouse (in vivo, urinary) | Conjugated 2R-hydroxy-α-thujone | researchgate.netnih.gov |

| Rat (Liver Microsomes, in vitro) | 7-hydroxy-α-thujone | researchgate.neteuropa.eu |

| Rat (in vivo, urinary) | Conjugated 4-hydroxy-α-thujone | researchgate.neteuropa.eunih.gov |

| Drosophila melanogaster | Metabolism is a detoxification pathway, specific major metabolites less defined in sources. | researchgate.net |

Site Specificity of Hydroxylation in Different Species

The site of hydroxylation on the thujone molecule is a key determinant of the resulting metabolite and demonstrates clear species-dependent differences. researchgate.neteuropa.eu The primary sites for P450-mediated hydroxylation are the C2, C4, and C7 positions. researchgate.neteuropa.eueuropa.eu

7-Hydroxylation: This is a major metabolic pathway across multiple species, including mice and rats, particularly in in vitro liver microsomal systems. researchgate.neteuropa.eueuropa.eu 7-hydroxy-α-thujone is consistently identified as a major product of α-thujone metabolism in mouse liver microsomes. nih.govresearchgate.netnih.gov

4-Hydroxylation: This pathway is especially prominent in rats, where 4-hydroxy-α-thujone is the major urinary metabolite. researchgate.neteuropa.eunih.gov

2-Hydroxylation: This metabolic route appears to be unique to mice, as conjugated 2R-hydroxy-α-thujone is found as the main urinary metabolite in this species but is not observed in rats. researchgate.neteuropa.eunih.gov

These differences underscore that while hydroxylation is a conserved strategy for thujone metabolism, the regioselectivity of the P450 enzymes involved varies significantly among species. researchgate.netnih.gov

Role of Metabolites in Modulating Biological Activity (Pre-Clinical)

The metabolic transformation of α,β-thujone is not merely a process of elimination but plays a crucial role in modulating its biological activity. nih.gov Pre-clinical studies consistently show that the metabolites are significantly less active than the parent compound, indicating that metabolism is a detoxification process. nih.govnih.govnih.gov

Comparative Potency of Parent Compound vs. Metabolites in Receptor Binding Assays

The primary neurotoxic action of α-thujone is attributed to its activity as a modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. nih.govnih.govpnas.org It acts as a noncompetitive blocker of the GABA-gated chloride channel. researchgate.netpnas.org

Receptor binding assays, particularly those using [³H]ethynylbicycloorthobenzoate ([³H]EBOB) to label the convulsant binding site on the GABA-A receptor, have been used to compare the potency of α-thujone and its metabolites. researchgate.netnih.gov These studies have found that α-thujone is substantially more potent than its hydroxylated metabolites. nih.govjcu.cz

Specifically, 7-hydroxy-α-thujone, the major metabolite found in mouse brain and liver microsomes, is approximately 56-fold less potent than α-thujone in the [³H]EBOB binding assay. europa.eunih.govjcu.cz Other metabolites that have been assayed are also confirmed to be detoxification products with lower potency at the receptor. researchgate.netnih.gov

This table compares the relative potency of α-thujone and its primary metabolite in binding to the GABA-A receptor.

| Compound | Relative Potency (vs. α-Thujone) | Assay | Reference |

|---|---|---|---|

| α-Thujone | 1 (Reference) | [³H]EBOB Binding | nih.govjcu.cz |

| 7-hydroxy-α-thujone | ~56-fold less potent | [³H]EBOB Binding | europa.eunih.govjcu.cz |

| β-Thujone | ~2.3-fold less potent | [³H]EBOB Binding | nih.govjcu.cz |

Influence of Metabolic Transformation on Biological Effects in Experimental Models

The reduced potency of the metabolites at the GABA-A receptor translates directly to a decrease in toxicity in experimental models. nih.govnih.gov In studies with mice and Drosophila, the metabolites of α-thujone are significantly less toxic than the parent compound. nih.govjcu.cz

For instance, at a dose where α-thujone is lethal to mice, its major metabolite, 7-hydroxy-α-thujone, is not. nih.govpnas.org Similarly, in Drosophila, α-thujone causes complete mortality at a test dose where 7-hydroxy-α-thujone results in only about 30% mortality. nih.govpnas.org This demonstrates that the hydroxylation of α-thujone serves as an effective detoxification mechanism, mitigating the convulsant effects of the parent compound. europa.eunih.gov

Pharmacological and Biological Activity Investigations Pre Clinical and Mechanistic Studies

Neurobiological Effects in Experimental Models (In Vitro and Animal Studies)

GABA-A Receptor Modulation: Competitive Antagonism and Chloride Channel Blockade

Alpha-thujone (B1682897) is recognized as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor. nih.goveuropa.eu Its mechanism of action involves acting as a competitive antagonist and a blocker of the GABA-gated chloride channel. nih.govjcu.cz This is supported by several key observations from experimental studies. In mice, the poisoning signs induced by alpha-thujone are similar to those caused by picrotoxinin, a classic GABA-A receptor antagonist. nih.gov Furthermore, these toxic effects can be alleviated by diazepam and phenobarbital, which are known to enhance GABA-A receptor function. nih.gov

Studies using mouse brain membranes have demonstrated that alpha-thujone competitively inhibits the binding of [3H]ethynylbicycloorthobenzoate ([3H]EBOB), a substance that binds to the noncompetitive blocker site of the GABA-gated chloride channel. nih.gov Electrophysiological studies on rat dorsal root ganglion neurons further confirm that alpha-thujone reversibly suppresses GABA-induced peak currents. nih.gov This modulation of the GABA-A receptor is considered a primary contributor to the neurotoxic effects observed with alpha-thujone. nih.goveuropa.eu The compound acts as a negative allosteric modulator of GABA-A receptors, leading to convulsant activity. mdpi.com

The interaction of alpha-thujone with the GABA-A receptor is characterized by its action at the noncompetitive blocker site, which obstructs the ion flow through the channel activated by GABA. researchgate.net This anti-inhibitory action can lower the threshold for seizures. researchgate.net The effective concentrations of alpha-thujone in various assays related to GABA-A receptor activity are reported to be between 10 and 30 µM. europa.eu

Effects on Neuronal Excitability and Electrophysiological Properties

Alpha-thujone's modulation of GABA-A receptors directly impacts neuronal excitability. By blocking the inhibitory action of GABA, alpha-thujone promotes a state of increased neuronal firing, which can lead to convulsions. nih.govresearchgate.net Electrophysiological studies have provided direct evidence of alpha-thujone's effects on neuronal properties. In rat dorsal root ganglion neurons, alpha-thujone has been shown to suppress GABA-induced peak currents, an effect that is completely reversible after washout. nih.gov

Further investigations in cultured hippocampal neurons revealed that alpha-thujone reduces the frequency and amplitude of miniature inhibitory postsynaptic currents (mIPSCs), indicating both presynaptic and postsynaptic mechanisms of action. nih.gov It also affects the onset, desensitization, and deactivation of current responses to the external application of GABA, suggesting an influence on receptor gating. nih.gov In neonatal chicks, central administration of alpha-thujone induced anxiogenic-like behavior, which is consistent with its inhibitory action on the GABAergic system. nih.gov

Comparative Activity of alpha- and beta-Thujone (B1670768) Isomers on GABA-A Receptors

The two primary isomers of thujone, alpha-thujone and beta-thujone, exhibit differential activity at GABA-A receptors. Alpha-thujone is consistently reported to be the more potent and toxic of the two isomers. europa.eueuropa.eu In a GABA-A receptor binding assay, alpha-thujone was found to be approximately 2 to 3 times more potent than beta-thujone. europa.euresearchgate.net

This difference in potency is also reflected in their biological effects. Beta-thujone is less toxic to mice and demonstrates lower potency in the [3H]EBOB binding assay compared to alpha-thujone. nih.gov While both isomers are considered non-competitive blockers of the GABA-A receptor, beta-thujone produces less powerful toxic effects. conicet.gov.ar Despite these differences in potency at the molecular level, both alpha- and beta-thujone have been shown to induce similar anxiogenic-like effects in neonatal chicks, although their modulation of GABA-A receptors appears to differ. nih.gov

| Compound | Relative Potency (Compared to alpha-Thujone) | Reference |

|---|---|---|

| alpha-Thujone | 1 | europa.eu |

| beta-Thujone | ~1/2 to 1/3 | europa.euresearchgate.net |

| 7-hydroxy-alpha-thujone | ~1/56 | europa.euresearchgate.net |

Interaction with Other Neurotransmitter Systems: Serotonin (B10506) 5-HT3 Receptors and Cannabinoid CB1 Receptors

Beyond its well-established effects on the GABAergic system, alpha-thujone has been shown to interact with other neurotransmitter systems, notably the serotonin 5-HT3 receptors. mdpi.comnih.gov Alpha-thujone acts as an antagonist at 5-HT3 receptors, which are cation-permeable ligand-gated ion channels with significant homology to GABA-A receptors. nih.govmdpi.com Patch-clamp experiments have revealed that alpha-thujone inhibits both homomeric and heteromeric 5-HT3 receptors. nih.gov This inhibitory action is mediated through a channel blockade mechanism. nih.gov Interestingly, it has been suggested that alpha-thujone enhances the inherent channel-blocking potency of the natural ligand, serotonin (5-HT), in homomeric receptors and recruits an additional channel-blocking component of the agonist in heteromeric receptors. nih.gov This suggests that alpha-thujone's effect on 5-HT3 receptors is linked to mechanisms involved in receptor desensitization, which is dependent on the receptor's subunit composition. nih.gov

In contrast, the hypothesis that alpha-thujone activates the cannabinoid CB1 receptor, based on structural similarities to tetrahydrocannabinol (THC), has not been supported by experimental evidence. nih.goveuropa.eupnas.org Studies have shown that thujone exhibits low affinity for cannabinoid receptors and fails to elicit cannabimimetic responses. europa.eu

Modulation of Nicotinic Acetylcholine (B1216132) Receptors (α7-nACh)

Recent research has identified the α7 nicotinic acetylcholine receptor (α7-nAChR) as another target for alpha-thujone. caymanchem.comnih.gov Studies using Xenopus oocytes expressing human α7-nAChRs have demonstrated that thujone reversibly inhibits acetylcholine-induced currents with an IC50 value of 24.7 μM. nih.gov This inhibition was found to be non-competitive and not dependent on membrane potential. nih.gov Furthermore, thujone did not alter the specific binding of [125I] α-bungarotoxin, a competitive antagonist of the α7-nAChR. nih.gov

Anti-Proliferative and Apoptotic Activities in Cellular Models

In addition to its neurobiological effects, alpha,beta-thujone has demonstrated anti-proliferative and apoptotic activities in various cancer cell models. bioscientifica.comresearchgate.netx-mol.net Studies have shown that α,β-thujone can inhibit the proliferation of cancer cells and induce cell death through caspase-dependent intrinsic apoptotic pathways. bioscientifica.comx-mol.net

In human placental choriocarcinoma cells (JEG3 and JAR), α,β-thujone was found to induce a mitochondrial defect and endoplasmic reticulum (ER) stress, leading to mitochondrial depolarization, calcium overload, and metabolic alterations. bioscientifica.com This ultimately results in energy deprivation and an increase in apoptosis. bioscientifica.com Similarly, in human ovarian cancer cells (ES2 and OV90), α,β-thujone inhibited cell proliferation and induced apoptosis, which was also associated with ER stress, loss of mitochondrial function, and metabolic reprogramming. x-mol.net

Furthermore, α-thujone has been investigated for its effects on glioblastoma multiforme (GBM) cells (T98G and U87), where it inhibited proliferation, migration, and invasion. medchemexpress.com In these cells, α-thujone was also found to induce autophagy. medchemexpress.com In androgen-responsive prostate cancer cells (LNCaP), α-thujone showed significant cytotoxicity, though it did not have a similar effect on androgen-unresponsive cell lines (DU145 and PC3). tandfonline.com In human cervical (HeLa), melanoma (A375), and colon (HCT-116) cancer cell lines, α-thujone and its derivatives exhibited dose-dependent cytotoxic activity, inducing apoptosis as evidenced by PARP cleavage and increased caspase-3/7 levels. exlibrisgroup.com

| Cancer Cell Line | Cell Type | Observed Effects | Reference |

|---|---|---|---|

| JEG3 and JAR | Placental Choriocarcinoma | Inhibition of proliferation, induction of apoptosis via mitochondrial-mediated intrinsic pathway, mitochondrial depolarization, calcium overload, metabolic alterations. | bioscientifica.com |

| ES2 and OV90 | Ovarian Cancer | Inhibition of proliferation, induction of caspase-dependent intrinsic apoptosis, ER stress, loss of mitochondrial function, metabolic reprogramming. | x-mol.net |

| T98G and U87 | Glioblastoma Multiforme | Inhibition of proliferation, migration, and invasion; induction of autophagy. | medchemexpress.com |

| LNCaP | Androgen-Responsive Prostate Cancer | Cytotoxicity, decreased cell density. | tandfonline.com |

| HeLa | Cervical Cancer | Dose-dependent cytotoxicity, induction of apoptosis. | exlibrisgroup.com |

| A375 | Melanoma | Dose-dependent cytotoxicity, induction of apoptosis. | exlibrisgroup.com |

| HCT-116 | Colon Cancer | Dose-dependent cytotoxicity, induction of apoptosis. | exlibrisgroup.com |

Investigations on Glioblastoma Cell Lines (In Vitro)

Pre-clinical, in vitro studies have explored the effects of α,β-thujone on glioblastoma, an aggressive form of brain cancer. Research has shown that a fraction containing both α- and β-thujone can decrease the viability of glioblastoma cells. researchgate.netspringermedicine.comnih.govhud.ac.uk Specifically, α-thujone has been observed to reduce the viability and proliferation of T98G and U87 glioblastoma multiforme (GBM) cells. medchemexpress.comresearchgate.net This effect is correlated with the induction of apoptosis, or programmed cell death, within the cancer cell populations. researchgate.net

Further investigations into the mechanisms of action reveal that α-thujone can induce the formation of autophagosomes and autophagolysosomes, indicating an induction of autophagy in T98G cells. medchemexpress.com It also inhibits the migration and invasion of GBM cells by affecting cytoskeletal proteins. medchemexpress.com Mechanistic analyses have pointed to the induction of oxidative stress and the activation of "suicidal" autophagy in tumor cells treated with α-thujone. researchgate.net

Studies using a fraction of α/β-thujone on human U87MG GBM and rat C6 glioma cells demonstrated a decrease in cell viability and proliferation. researchgate.net This fraction was also found to induce apoptosis in these glioblastoma cell lines. researchgate.netresearchgate.net The anti-proliferative and anti-migratory properties of thujone-containing extracts have also been noted in other cancer cell lines, such as those infected with HPV in cervical cancer research. researchgate.net

The anti-cancer potential of α,β-thujone has also been investigated in other cancer types. In human ovarian cancer cells (ES2 and OV90), it inhibited proliferation and induced cell death through caspase-dependent intrinsic apoptotic pathways. nih.govx-mol.netresearchgate.net Similarly, in human placental choriocarcinoma cells (JEG3 and JAR), α,β-thujone was shown to attenuate the cells through a caspase-dependent intrinsic apoptotic pathway. bioscientifica.com

Table 1: Summary of In Vitro Effects of Thujone on Glioblastoma Cell Lines

| Cell Line | Thujone Type | Observed Effects | Reference(s) |

|---|---|---|---|

| T98G | α-thujone | Decreased viability and proliferation, induced apoptosis and autophagy, inhibited migration and invasion, induced oxidative stress. | medchemexpress.comresearchgate.net |

| U87 | α-thujone | Decreased viability and proliferation, induced apoptosis, inhibited migration and invasion. | medchemexpress.comresearchgate.net |

| U87MG | α/β-thujone fraction | Decreased cell viability and proliferation, induced apoptosis, anti-angiogenic effects. | researchgate.net |

| C6 (rat glioma) | α/β-thujone fraction | Decreased cell viability and proliferation, induced apoptosis. | researchgate.net |

In Vivo Studies on Tumor Regression and Angiogenesis Inhibition in Animal Models

In vivo studies using animal models have provided further evidence for the anti-cancer potential of α,β-thujone. In a rat model of glioblastoma, treatment with an α/β-thujone fraction resulted in a significant antitumorigenic effect. researchgate.net This included a 50% decrease in tumor volume after six days of treatment, with prolonged administration leading to tumor regression. researchgate.net These in vivo assays confirmed the ability of α/β-thujone to promote the regression of neoplasia. researchgate.netspringermedicine.comnih.govhud.ac.ukmdpi.comresearchgate.netresearchgate.net

The anti-angiogenic properties of thujone have also been demonstrated in vivo. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Treatment with the α/β-thujone fraction was found to inhibit key angiogenic markers within the tumor. researchgate.netspringermedicine.comnih.govhud.ac.ukmdpi.comresearchgate.net Furthermore, α,β-thujone was observed to attenuate blood vessel formation in transgenic zebrafish, indicating its significant antiangiogenic potential. nih.govx-mol.netresearchgate.net

In a different animal model, thujone was shown to inhibit the lung metastasis of B16F-10 melanoma cells in mice. mdpi.comcdnsciencepub.com This was achieved through the inhibition of tumor cell proliferation, adhesion, and invasion. cdnsciencepub.com

Mechanisms of Action in Cancer Cell Regulation (e.g., VEGF, Ang-4, CD31 Markers)

The mechanisms underlying the anti-cancer effects of α,β-thujone involve the modulation of key signaling molecules and pathways related to cancer cell proliferation, apoptosis, and angiogenesis.

In glioblastoma, the α/β-thujone fraction has been shown to inhibit the expression of crucial angiogenic markers, including Vascular Endothelial Growth Factor (VEGF), Angiopoietin-4 (Ang-4), and the Cluster of Differentiation 31 (CD31). researchgate.netspringermedicine.comnih.govhud.ac.ukmdpi.comresearchgate.net In vitro and in vivo studies have confirmed that thujone reduces these main angiogenic factors. researchgate.netresearchgate.net

In a model of melanoma metastasis, thujone administration downregulated the expression of Matrix Metalloproteinases (MMP-2, MMP-9), Extracellular signal-Regulated Kinases (ERK-1, ERK-2), and VEGF. mdpi.comcdnsciencepub.com Concurrently, it upregulated the expression of nm-23, Tissue Inhibitor of Metalloproteinase-1 (TIMP-1), and TIMP-2 in the lung tissue of animals with metastasis. cdnsciencepub.com

Furthermore, α,β-thujone-mediated endoplasmic reticulum stress has been associated with the loss of mitochondrial functions and alterations in the metabolic landscape of ovarian cancer cells. nih.govx-mol.net It has also been shown to induce a global mitochondrial defect and ER stress in choriocarcinoma cells. bioscientifica.com

Antiparasitic and Insecticidal Activity Research

Efficacy Against Arthropods and Other Organisms

This compound has demonstrated notable insecticidal and repellent properties against a variety of arthropods. Essential oils rich in α-thujone have shown efficacy against insects such as the bean weevil (Acanthoscelides obtectus). researchgate.net Specifically, essential oils from Artemisia herba-alba and Artemisia absinthium, with high concentrations of α-thujone, exhibited very efficient insecticidal activity against this pest. researchgate.net

The insecticidal properties of thujone are also effective against various species of flies and aphids. mdpi.com For instance, α-thujone is considered a primary contributor to the repellent activity of certain essential oils against the housefly (Musca domestica). mdpi.com Furthermore, β-thujone and its derivatives have been shown to limit the settling of the peach potato aphid (Myzus persicae). nih.gov The compound has also been identified as a main lethal component of essential oils against arthropods. researchgate.net

Anthelmintic Properties

Research has indicated that α,β-thujone possesses anthelmintic (anti-parasitic worm) activity. medchemexpress.comchemsrc.comnih.govmedchemexpress.compnas.orgresearchgate.netmedchemexpress.comjcu.cz Studies have associated the anthelmintic activity of essential oils from plants like Tanacetum vulgare with their high β-thujone content. nih.gov

In vitro studies investigating the effects of T. vulgare essential oil, which is predominantly composed of β-thujone, on the parasitic flatworm Schistosoma mansoni have demonstrated significant activity. nih.govnih.gov The essential oil was able to decrease motor activity and cause 100% mortality of adult worms at a concentration of 200 μg/mL. nih.govnih.gov It is suggested that thujone may act on GABA-A receptors, a mechanism similar to some existing anthelmintic drugs. nih.gov

Other Investigational Biological Activities

Beyond its anti-cancer and antiparasitic effects, α,β-thujone has been investigated for a range of other biological activities.

It has been reported to have antinociceptive properties, meaning it can reduce sensitivity to painful stimuli. nih.govresearchgate.netjcu.cz Additionally, some studies have suggested potential antidiabetic activities.

Research has also pointed to antimicrobial properties, with α-thujone being a key component responsible for the bactericidal, antiseptic, and fungicidal actions of certain plant extracts. researchgate.net It has shown some antibacterial activity against certain Gram-negative isolates at high concentrations and has demonstrated an inhibitory effect on biofilm formation at lower concentrations. researchgate.net

Furthermore, α,β-thujone has been found to have immunomodulatory effects. smolecule.com

Antinociceptive Properties in Animal Models

Research into the antinociceptive (pain-blocking) properties of thujone has been conducted in animal models. nih.gov In studies with male white mice, α-thujone demonstrated antinociceptive activity when evaluated using the hot-plate and Nilsen tests following subcutaneous administration. nih.gov The Nilsen test utilizes electrical pulsations to the tail as the pain stimulus to measure vocalization. nih.gov

In the hot-plate test, α-thujone was found to be as potent as codeine and Δ9-tetrahydrocannabinol. nih.gov A racemic mixture of thujone was about half as active as α-thujone, suggesting that the α-isomer is primarily responsible for the observed activity. nih.gov In contrast, β-thujone did not show activity in either test at the doses administered. nih.gov It has been reported that α-thujone is more toxic than the β-isomer. europa.eujcu.cz

Table 1: Antinociceptive Activity of Thujone Isomers in Mice

| Compound | Test Method | Activity |

|---|---|---|

| α-Thujone | Hot-plate test | Equipotent with codeine and Δ9-tetrahydrocannabinol nih.gov |

| α-Thujone | Nilsen test | Less active than in hot-plate test nih.gov |

| Racemic α,β-Thujone | Hot-plate & Nilsen tests | Approximately 50% of the activity of α-thujone nih.gov |

| β-Thujone | Hot-plate & Nilsen tests | Inactive nih.gov |

Antimutagenic and Immune-Modulatory Effects (In Vitro Studies)

In vitro studies have revealed that thujone may possess both antimutagenic and immune-modulatory properties. researchgate.netdntb.gov.ua The effects appear to be complex and can be influenced by the experimental conditions. researchgate.netdntb.gov.ua

Investigations into the antimutagenic potential of thujone have shown that it can offer protection against certain mutagens. In studies using Escherichia coli, thujone demonstrated a protective effect against UV-induced mutations in repair-proficient strains. cabidigitallibrary.org This suggests that at low concentrations, thujone may stimulate error-free DNA repair pathways, such as nucleotide excision repair (NER). cabidigitallibrary.org However, in NER-deficient bacterial strains, the antimutagenic effect was reduced. cabidigitallibrary.org

Regarding its immune-modulatory effects, research suggests that thujone can influence immune responses. One study indicated that α-thujone may stimulate an anticancer immune response. researchgate.net Further research has pointed to the immunomodulatory potential of polysaccharides from plants containing thujone, which may act through the initiation of a Th1 response and activation of nitric oxide synthesis. nih.gov Another study noted that thujone enhanced humoral and cell-mediated immune responses, including increased plaque-forming cells, natural killer cell activity, and cytotoxic T lymphocyte generation in mice. uaeu.ac.ae

It is important to note that some studies also report genotoxic and carcinogenic properties for thujone, indicating a dual and dose-dependent nature of its biological activity. researchgate.netdntb.gov.ua

Table 2: In Vitro Antimutagenic and Immune-Modulatory Research on Thujone

| Activity | Experimental System | Key Findings |

|---|---|---|

| Antimutagenic | Escherichia coli (repair-proficient) | Protective effect against UV-induced mutagenesis, suggesting stimulation of DNA repair. cabidigitallibrary.org |

| Antimutagenic | Escherichia coli (NER-deficient) | Diminished antimutagenic effect. cabidigitallibrary.org |

| Immune-Modulatory | Animal Model (Mice) | Increased plaque-forming cells, natural killer cell activity, and cytotoxic T lymphocyte generation. uaeu.ac.ae |

| Immune-Modulatory | In Vitro | Stimulation of an anticancer immune response by α-thujone. researchgate.net |

| Immune-Modulatory | In Vitro (Polysaccharides) | Th1 response initiation and activation of nitric oxide synthesis. nih.gov |

Genotoxicity Research in Experimental Systems

The genotoxicity of thujone has been evaluated in various experimental systems, with results indicating a complex profile that can be dose-dependent. researchgate.netdntb.gov.ua

In the Ames test, which assesses the mutagenic potential of chemical compounds, racemic thujone and α-thujone both yielded negative results, regardless of the presence of a metabolic activation system. europa.eu

In vivo studies have provided further insights. In a 3-month study, daily administration of racemic thujone to male B6C3F1 mice did not lead to an increase in micronucleated erythrocytes in the peripheral blood. europa.eu However, other research has pointed to potential genotoxic effects under certain conditions. researchgate.net Some in vitro experiments have detected genotoxic properties for thujones. researchgate.netdntb.gov.ua These contradictory findings highlight that the genotoxic or antigenotoxic effects of thujone are likely dependent on factors such as the cell type, genetic background, and the specific experimental setup. researchgate.net At lower concentrations, thujone might act as an antigenotoxic agent by enhancing DNA repair mechanisms, while higher doses may exhibit mild genotoxic effects. researchgate.net

Table 3: Genotoxicity Studies of this compound

| Test System | Compound | Key Findings |

|---|---|---|

| Ames Test (Salmonella typhimurium) | Racemic thujone, α-thujone | Negative for mutagenicity, with or without metabolic activation. europa.eu |

| In vivo Micronucleus Test (Mouse peripheral blood erythrocytes) | Racemic thujone | No increase in micronucleated erythrocytes after 3 months of daily exposure. europa.eu |

| Various in vitro experiments | Thujones | Detection of genotoxic properties. researchgate.netdntb.gov.ua |

| Various experimental systems | Thujone | Effects are dependent on cell type, genetic background, and concentration, with potential for antigenotoxic effects at low doses and mild genotoxic effects at high doses. researchgate.net |

Advanced Analytical Methodologies for Alpha,beta Thujone Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of α,β-thujone analysis, enabling the separation of these isomers from intricate mixtures. The choice of chromatographic technique and detector is critical for achieving reliable and accurate results.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of α,β-thujone. researchgate.netnih.gov This method combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry. wikipedia.org In GC-MS analysis, thujone is characterized by specific mass-to-charge ratio (m/z) fragments, including 81, 95, 110, and 152, with the ratios of these fragments differing between the alpha and beta isomers. smolecule.com

The application of GC-MS has been instrumental in the analysis of thujone in various products. For instance, a GC-MS method was developed for the analysis of α- and β-thujone in alcoholic beverages, utilizing cyclodecanone (B73913) as an internal standard. researchgate.net This method demonstrated high sensitivity with a limit of detection (LOD) of 0.08 mg/L and good precision, with values ranging from 1.6% to 2.3%. researchgate.net The linearity of this method was established in the concentration range of 0.1 to 40 mg/L. researchgate.net

One of the significant advantages of using MS detection is its ability to overcome the co-elution of other terpenes that can interfere with the quantification of thujone when using less selective detectors. researchgate.net For example, linalool (B1675412) has a retention time very similar to α-thujone in many GC systems and can lead to erroneously high measurements of thujone if not properly resolved. researchgate.netpsu.edu The use of MS for identification and quantification is therefore highly recommended to ensure the accuracy of the results. researchgate.netpsu.edu

A solid-phase micro-extraction (SPME) method coupled with GC-MS has also been employed to determine the concentration of the two isomeric forms of thujone in alcoholic wormwood extracts. nih.gov This approach highlights the versatility of GC-MS in handling different sample preparation techniques for thujone analysis. nih.gov

Table 1: GC-MS Method Parameters for α- and β-Thujone Analysis in Alcoholic Beverages

| Parameter | Value |

| Internal Standard | Cyclodecanone |

| Limit of Detection (LOD) | 0.08 mg/L |

| Precision | 1.6% - 2.3% |

| Linearity Range | 0.1 - 40 mg/L |

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced version, ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS-MS), offer alternative and complementary approaches to GC-MS for thujone research. smolecule.comnih.gov These techniques are particularly valuable for analyzing less volatile or thermally labile metabolites of thujone that are not amenable to GC analysis without derivatization.

An LC-MS method was developed to measure α-thujone and its potential metabolites. smolecule.com This research demonstrated that human liver microsomes produce two major metabolites, 7-hydroxy-thujone and 4-hydroxy-thujone, and two minor metabolites, 2-hydroxy-thujone and carvacrol (B1668589). smolecule.com While glutathione (B108866) and cysteine conjugates were detected in human liver homogenates, they were not quantified, and no glucuronide or sulphate conjugates were found. smolecule.com

Furthermore, the combination of ultra-high pressure liquid chromatography and high-resolution mass spectrometry (UHPLC-HR-MS) has been used to quantify bitter components in Artemisia absinthium alongside thujone analysis by GC-MS. nih.gov This parallel approach allows for a more comprehensive chemical characterization of complex samples. UHPLC systems, which use smaller stationary phase particles than conventional HPLC, provide improved speed and resolution. measurlabs.com

Capillary gas chromatography with a flame ionization detector (FID) is a robust and reliable technique for the quantification of α,β-thujone. psu.edu While FID is less selective than MS, it is widely used due to its simplicity and sensitivity for organic compounds.

A method utilizing solid-phase extraction (SPE) followed by capillary GC-FID or GC-MS was proposed for the simultaneous determination of α- and β-thujone and anethole (B165797) in absinthe. researchgate.netpsu.edu In this method, anethole was quantified using external standard calibration, while α-thujone was evaluated by standard addition. researchgate.netpsu.edu GC-FID has also been employed to detect α- and/or β-thujone in various matrices, including lychee and plant materials from Thuja twigs. researchgate.net

Analyses of essential oils from Salvia officinalis L. have been performed using GC-FID and GC-MS on both non-polar DB-5ms and polar HP-INNOWax capillary columns. researchgate.net These analyses identified α-thujone (70.26–70.38%) and β-thujone (10.78–10.90%) as major constituents. researchgate.net A salting-out assisted liquid-liquid extraction (SALLE) method coupled with GC-FID has also been developed for the simultaneous determination of thujones and pulegone (B1678340) in beverages, offering a simpler and cheaper alternative to SPE. tandfonline.com This method demonstrated good linearity (r² > 0.99) and low limits of detection (LOD) and quantification (LOQ) for thujone. tandfonline.com

Table 2: Performance of a SALLE-GC-FID Method for Thujone Analysis in Beverages

| Parameter | Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 4.3 µg/kg |

| Limit of Quantification (LOQ) | 12.9 µg/kg |

| Recovery of α-thujone | 97-112% |

The enantiomers of α- and β-thujone can exhibit different biological activities, making their separation and individual quantification important. Chiral chromatography is the technique of choice for this purpose.

Chiral gas chromatography-mass spectrometry (GC-MS) has been successfully used to discriminate between (+)-α-thujone and (−)-β-thujone isomers in complex matrices like sage oil. smolecule.com A significant breakthrough was the discovery of the (+)-α-thujone and (−)-β-thujone stereoisomers in the essential oil of Salvia officinalis L. and its derived products using a chiral resolution protocol with headspace solid-phase microextraction (HS-SPME) coupled to GC-MS. nsf.gov This was achieved using an Rt-βDEXsa column, which provided clear baseline separation for all four enantiomers. nsf.govresearchgate.net

Enantioselective high-performance liquid chromatography (HPLC) with polarimetric detection has also been explored for the separation of thujone epimers and camphor (B46023) enantiomers. nih.govresearchgate.net A screening of 26 chiral stationary phases (CSPs) revealed that Chiralpak AS-H, Chiralpak AZ-H, and TCI-MBS could baseline separate (−)-α-thujone and (+)-β-thujone epimers. nih.govresearchgate.net This method allowed for the collection of pure (+)-β-thujone from Artemisia arborescens crude oil using semi-preparative HPLC on a Chiralpak AZ-H column. nih.gov

Capillary Gas Chromatography (GC) with Flame Ionization Detection (FID)

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is crucial for accurate thujone analysis, as it involves isolating the analytes from interfering matrix components. lcms.cz

Solid Phase Extraction (SPE) is a widely used technique for the sample preparation of α,β-thujone from complex matrices like alcoholic beverages and biological fluids. nih.govpsu.edu SPE offers a rapid and efficient way to clean up samples compared to more time-consuming methods like distillation or liquid-liquid extraction. psu.edu

A novel SPE method using C18 cartridges was developed for the simultaneous determination of α-, β-thujone, and anethole in absinthe. researchgate.netpsu.edu The procedure involves activating the C18 tube with methanol (B129727), conditioning with water, applying the sample, washing with water, and finally eluting the terpenes. psu.edu This method proved to be a quick and useful sample preparation technique. psu.edu

SPE has also been successfully applied to the analysis of α- and β-thujone in human serum. nih.gov This method involves a protein precipitation step followed by SPE to isolate the thujone from the biological matrix before GC/MS analysis. nih.gov In another study, SPE with ENVI-18 cartridges was used as a clean-up procedure for the analysis of hydroxythujones in urine after deconjugation. nih.gov

Solid Phase Micro Extraction (SPME) Applications

Solid Phase Microextraction (SPME) has emerged as a valuable, solvent-free sample preparation technique for the analysis of α,β-thujone in various matrices. researchgate.netresearchgate.net This method is favored for its simplicity, speed, and automation capabilities, making it a popular choice in food analysis. scispec.co.th SPME, particularly when coupled with gas chromatography-mass spectrometry (GC-MS), provides a sensitive and efficient means of extracting and quantifying thujone isomers. researchgate.netnih.gov